molecular formula C8H7BrN2 B1326373 4-bromo-1H-indol-6-amine CAS No. 375369-03-2

4-bromo-1H-indol-6-amine

Cat. No.: B1326373
CAS No.: 375369-03-2
M. Wt: 211.06 g/mol
InChI Key: HVFXXSXTSLTPRS-UHFFFAOYSA-N
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Description

4-Bromo-1H-indol-6-amine, also known as 4-Bromo-1H-indole-6-amine, is an organic compound belonging to the family of indoles. It is a colorless solid with a molecular formula of C7H7BrN2. It is a versatile intermediate and a useful building block for synthesizing a variety of compounds with biological activities. Its wide range of applications ranges from synthetic organic chemistry to pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Chemical Reactivity

A range of research studies has been focused on the synthesis and chemical reactivity of 4-bromo-1H-indol-6-amine and its derivatives, revealing their potential as scaffolds for further chemical modifications. For instance, the development of concise and regioselective synthesis methods for bromo-indoles provides key insights into the strategic construction of complex molecules like Herdmanine D, an anti-inflammatory compound. These methods leverage the selective directing of bromine substituents and functionalization through ultrasonic irradiation to achieve desired products efficiently (Sharma et al., 2020). Similarly, the synthesis of bioactive indole derivatives with bromobenzenesulfonate moieties showcases the compound's utility in forming structurally diverse molecules through hydrogen bond formations, indicative of its role in developing new pharmaceuticals (Huang, Zhang, & Sung, 2004).

Catalysis and Domino Reactions

This compound derivatives have been applied in catalysis and domino reactions, demonstrating their versatility in organic synthesis. For example, they serve as substrates for Pd-catalyzed reactions, leading to the formation of enamines and indoles through novel pathways that involve carbopalladation and Buchwald-Hartwig coupling (Masters, Wallesch, & Bräse, 2011). This indicates the compound's potential in facilitating complex reaction mechanisms for synthesizing structurally rich and functionally diverse organic molecules.

Biomedical Applications

The chemical modifications and synthesis pathways involving this compound derivatives are not just limited to expanding chemical knowledge but also extend to biomedical applications. The generation of amide derivatives from bromo indoles, for instance, suggests their potential use in developing new therapeutic agents due to their structural similarity to bioactive compounds (Wei, 2011). Moreover, the exploration of novel indole and azaindole derivatives through cascade reactions of bromo substituted pyrido pyrimidines with primary amines opens up avenues for creating compounds with unique biological activities (Morón et al., 2012).

Safety and Hazards

The safety information for 4-Bromo-1H-indol-6-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . The interactions between this compound and these biomolecules can lead to significant changes in their activity, stability, and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The impact of this compound on these cellular processes can lead to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can bind to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . These interactions can result in the inhibition or activation of key enzymes, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, potentially contributing to the observed temporal effects of this compound in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the biological activity of this compound changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

4-bromo-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFXXSXTSLTPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646091
Record name 4-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375369-03-2
Record name 4-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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